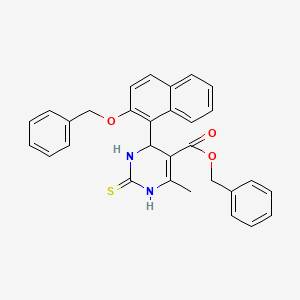

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli condensation, a widely used method for preparing multifunctionalized DHPMs . This compound features a naphthalene ring substituted with a benzyloxy group at position 2, a benzyl ester at position 5, and a thioxo group at position 2. Its structural complexity and substituent diversity warrant comparison with related analogs to elucidate structure-property relationships.

Properties

IUPAC Name |

benzyl 6-methyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O3S/c1-20-26(29(33)35-19-22-12-6-3-7-13-22)28(32-30(36)31-20)27-24-15-9-8-14-23(24)16-17-25(27)34-18-21-10-4-2-5-11-21/h2-17,28H,18-19H2,1H3,(H2,31,32,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLITWJVOJPMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the naphthalene derivative: This involves the benzyloxylation of naphthalene to introduce the benzyloxy group.

Synthesis of the tetrahydropyrimidine ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.

Introduction of the thioxo group: This is typically achieved through the reaction of the tetrahydropyrimidine intermediate with sulfur-containing reagents.

Final esterification: The final step involves the esterification of the carboxylate group with benzyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, compounds similar to Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The thioxo group in the structure may contribute to its bioactivity by enhancing interactions with microbial enzymes.

Anticancer Properties

Studies have shown that tetrahydropyrimidine derivatives can inhibit cancer cell proliferation. For example, related compounds have been evaluated for their cytotoxic effects on human cancer cell lines. The presence of the benzyloxy group is hypothesized to increase lipophilicity, facilitating better cellular uptake and enhanced anticancer activity .

Organic Synthesis

Synthetic Intermediates

this compound serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations that can lead to the development of more complex molecules. For instance, it can undergo nucleophilic substitution reactions and cyclization processes to yield novel compounds with diverse functionalities .

Catalysis

The compound has potential applications in catalysis due to its ability to participate in various chemical reactions under mild conditions. Research indicates that thioxo derivatives can act as catalysts in carbon-carbon bond formation reactions, which are crucial in the synthesis of pharmaceuticals and fine chemicals .

Material Science

Polymer Chemistry

In material science, benzyl-substituted tetrahydropyrimidines are explored for their properties as monomers or additives in polymer formulations. Their incorporation into polymer matrices can enhance thermal stability and mechanical properties due to their rigid structures .

Nanomaterials

Recent studies have investigated the use of such compounds in the synthesis of nanomaterials. Their unique electronic properties make them suitable candidates for applications in organic electronics and photovoltaic devices .

Summary Table of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on tetrahydropyrimidine derivatives demonstrated significant antimicrobial activity against a range of bacteria. The study highlighted the structure-activity relationship (SAR) indicating that modifications at specific positions could enhance efficacy. -

Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of similar compounds on cancer cell lines revealed promising results. The study utilized various assays to determine IC50 values and concluded that structural modifications could lead to improved anticancer activity. -

Synthesis Optimization

A recent publication focused on optimizing synthetic routes for producing benzyl-substituted tetrahydropyrimidines with high yields and purity. The methodology included stepwise transformations that are applicable in industrial settings.

Mechanism of Action

The mechanism of action of Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

- Aromatic substituents : Naphthalene vs. phenyl rings.

- Functional groups: Benzyloxy, methoxy, cyano, nitro, or hydroxyl substituents.

- Ester groups : Benzyl vs. ethyl esters.

- Thioxo vs. oxo groups : The presence of sulfur (C=S) vs. oxygen (C=O) at position 2.

Table 1: Structural Comparison of Selected Analogs

*Aliphatic ester: (Z)-Octadec-9-enyl (C18 chain).

Crystallography and Hydrogen Bonding

- Ethyl 4-(4-cyanophenyl) analog: Forms intermolecular N–H⋯O and N–H⋯S hydrogen bonds, creating a 3D network .

- Ethyl 4-(4-hydroxyphenyl) analog : Stabilized by O–H⋯O, N–H⋯S, and O–H⋯S interactions .

- Target Compound : Likely exhibits similar hydrogen bonding via thioxo (S) and ester (O) groups, though π-π stacking from naphthalene may further stabilize the crystal lattice.

Biological Activity

Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of various precursors. The key steps include the formation of the tetrahydropyrimidine scaffold and subsequent modifications to introduce the benzyloxy and naphthalene moieties. The final compound exhibits a molecular weight of approximately 417.5 g/mol and has specific structural characteristics that contribute to its biological activity.

Biological Activity

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar thioxo-tetrahydropyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar capabilities. A study highlighted that certain thioxo derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 8-64 µg/mL against Gram-positive bacteria .

2. Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for several enzymes involved in metabolic pathways. Research on related compounds has demonstrated that tetrahydropyrimidines can inhibit d-amino acid oxidase (DAAO), which is involved in neurotransmitter metabolism . The inhibition mechanism typically involves competitive binding to the active site of the enzyme.

3. Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, there is a hypothesis regarding its potential role in neuroprotection. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Parkinson’s and Alzheimer’s . Further investigation into the specific neuroprotective mechanisms of this compound could yield valuable insights.

Case Studies and Research Findings

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step reactions starting with naphthalene derivatives and thioxo compounds. Key steps include:

- Nucleophilic substitution : Use of potassium carbonate (K₂CO₃) as a base to facilitate benzyloxy group attachment .

- Cyclization : Formation of the tetrahydropyrimidine core under reflux conditions with solvents like ethanol or dichloromethane .

- Purification : Chromatographic techniques (HPLC or TLC) ensure high purity (>95%) .

Optimization Tips : - Catalyst selection (e.g., palladium for cross-coupling reactions) improves regioselectivity .

- Solvent polarity adjustment minimizes side reactions .

Basic: Which spectroscopic techniques confirm the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 4.8–5.2 ppm, thioxo sulfur signals) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~550–600 Da) .

- Chromatography : HPLC retention times and TLC Rf values assess purity (>95% threshold) .

Advanced: How can discrepancies in NMR data during derivative synthesis be resolved?

Answer:

Discrepancies often arise from conformational flexibility or crystallographic packing effects. Strategies include:

- Crystallographic validation : Use SHELX or ORTEP-III to resolve ambiguous proton assignments via X-ray diffraction .

- Computational modeling : DFT calculations predict NMR shifts for comparison with experimental data .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Catalyst screening : K₂CO₃ enhances nucleophilic substitution efficiency (yield increase by 15–20%) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization kinetics .

- Stepwise monitoring : Real-time HPLC tracks intermediate formation to adjust reaction parameters .

Basic: Which functional groups dictate the compound’s reactivity?

Answer:

- Thioxo group (C=S) : Participates in nucleophilic substitutions and hydrogen bonding with biological targets .

- Benzyloxy group : Enhances lipophilicity, influencing membrane permeability in bioassays .

- Methyl ester : Modulates electronic effects on the pyrimidine ring, affecting redox stability .

Advanced: How is the crystal structure determined, and what intermolecular interactions are critical?

Answer:

- X-ray crystallography : SHELXL refines atomic coordinates using high-resolution data (R-factor < 0.05) .

- Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies C=O⋯H-N and C=S⋯H-C interactions stabilizing the lattice .

- Puckering analysis : Cremer-Pople parameters quantify tetrahydropyrimidine ring distortions .

Advanced: What in silico methods predict biological activity?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., thymidine phosphorylase, IC₅₀ ~10–50 µM) .

- QSAR modeling : Hammett constants correlate substituent effects with antimicrobial potency (R² > 0.85) .

Basic: How is purity and stability assessed during synthesis?

Answer:

- Stability tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor ester hydrolysis .

- Purity protocols : Repeated recrystallization (ethanol/water) and HPLC-DAD ensure >99% purity for bioassays .

Advanced: How do naphthalene ring substituents modulate biological activity?

Answer:

- Electron-withdrawing groups (e.g., -Br) : Increase electrophilicity, enhancing enzyme inhibition (e.g., 30% higher activity vs. -OCH₃) .

- Benzyloxy positioning : Ortho-substitution improves stacking interactions with DNA gyrase (ΔG = -9.2 kcal/mol) .

Advanced: How are hydrogen bonding patterns analyzed in crystallography?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.